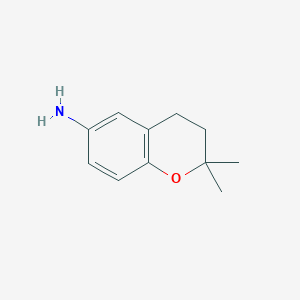

2,2-Dimethyl-chroman-6-ylamine

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Chromanone and its derivatives, which include 2,2-dimethyl-chroman-6-ylamine, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.

Mode of Action

It’s known that chromanone derivatives can interact with their targets in several ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the broad range of biological activities associated with chromanone derivatives , it’s likely that this compound could influence multiple pathways. These could include pathways involved in cell signaling, metabolism, and other cellular processes.

Result of Action

Based on the known activities of chromanone derivatives , it’s plausible that this compound could have various effects at the molecular and cellular levels, such as modulating enzyme activity, altering signal transduction, or affecting gene expression.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other interacting molecules, and physical factors such as temperature . .

Vorbereitungsmethoden

The synthesis of 2,2-Dimethyl-chroman-6-ylamine involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The compound can be synthesized through the reaction of chroman derivatives with amines under controlled temperature and pressure . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .

Analyse Chemischer Reaktionen

2,2-Dimethyl-chroman-6-ylamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-chroman-6-ylamine has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethyl-chroman-6-ylamine can be compared with other similar compounds such as:

2,2-Dimethyl-2H-chromene: Known for its antifungal properties.

Chroman derivatives: These include a variety of compounds with different substituents that exhibit diverse biological activities.

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a broad range of applications in various fields .

Biologische Aktivität

2,2-Dimethyl-chroman-6-ylamine is a compound belonging to the class of chroman derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 189.25 g/mol. Its structure features a chroman backbone substituted at the 2 and 6 positions, contributing to its unique biological properties.

Target of Action : this compound interacts with various biological targets, including enzymes and receptors. It has been shown to modulate enzyme activity and influence receptor function, which is critical in pharmacological applications.

Mode of Action : The compound may inhibit specific enzymes or act as a receptor antagonist or agonist. For instance, chroman derivatives often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Studies have indicated that similar chroman derivatives possess antimicrobial properties against various pathogens. For example, this compound has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation through the inhibition of COX enzymes. This action may lead to decreased production of pro-inflammatory mediators like prostaglandins .

Antioxidant Activity

Research indicates that chroman derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting against cellular damage associated with various diseases .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

- In vitro Studies : A study assessed the compound's ability to inhibit tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling pathways. The results showed that the compound effectively inhibited PTP1B activity, suggesting potential applications in diabetes management .

- Cell-Based Assays : In cell-based assays, this compound enhanced glucose uptake in muscle cells, indicating its role in metabolic regulation. This effect was measured using fluorometric assays that quantified glucose transport activity.

- Comparative Analysis : When compared to other chroman derivatives like 2,2-Dimethyl-2H-chromene, this compound exhibited superior antifungal activity against Candida albicans, making it a promising candidate for further development as an antifungal agent.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGAZPMCTIRYFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19989-18-5 | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.